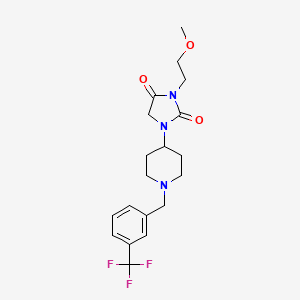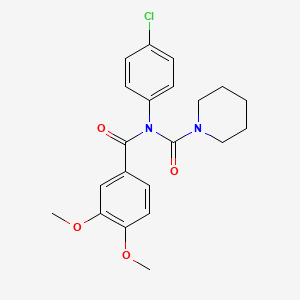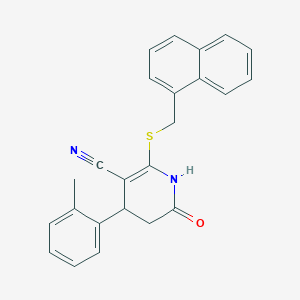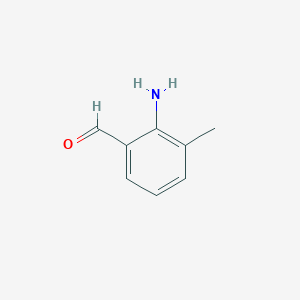![molecular formula C11H18O2 B2521997 3-(tert-Butoxy)spiro[3.3]heptan-1-one CAS No. 1909317-13-0](/img/structure/B2521997.png)
3-(tert-Butoxy)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxy)spiro[33]heptan-1-one is a chemical compound with the molecular formula C11H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)spiro[3.3]heptan-1-one typically involves the reaction of a suitable ketone with a tert-butyl alcohol derivative under acidic conditions. One common method involves the use of tert-butyl hydroperoxide and a catalyst such as sulfuric acid to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butoxy)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(tert-Butoxy)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(tert-Butoxy)spiro[3.3]heptan-1-one involves its interaction with various molecular targets. The compound’s unique spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane: A similar spiro compound with different substituents.
Spiro[4.4]nonane: Another spiro compound with a larger ring structure.
Spiro[2.2]pentane: A smaller spiro compound with different chemical properties.
Uniqueness
3-(tert-Butoxy)spiro[3.3]heptan-1-one is unique due to its tert-butoxy group, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQCGXGHJZTQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C12CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![N-(3-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2521921.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2521932.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
